molecular formula C14H15NO B8158909 (3-Ethynylphenyl)(1-piperidyl)methanone

(3-Ethynylphenyl)(1-piperidyl)methanone

Cat. No.: B8158909
M. Wt: 213.27 g/mol
InChI Key: UEUUFPVNSHIXRH-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)(1-piperidyl)methanone is an organic compound that features a phenyl ring substituted with an ethynyl group and a piperidyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)(1-piperidyl)methanone typically involves the reaction of 3-ethynylbenzoyl chloride with piperidine under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)(1-piperidyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethynylphenyl)(1-piperidyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)(1-piperidyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or by blocking substrate access. The ethynyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethynylphenyl)(1-morpholinyl)methanone
  • (3-Ethynylphenyl)(1-pyrrolidinyl)methanone
  • (3-Ethynylphenyl)(1-azepanyl)methanone

Uniqueness

(3-Ethynylphenyl)(1-piperidyl)methanone is unique due to the presence of the piperidyl group, which imparts distinct physicochemical properties and biological activities. The piperidyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

(3-ethynylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-12-7-6-8-13(11-12)14(16)15-9-4-3-5-10-15/h1,6-8,11H,3-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUUFPVNSHIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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